The Role of Dapivirine-d11 in Bioanalytical Research: A Technical Guide
The Role of Dapivirine-d11 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection, primarily formulated in vaginal rings for sustained topical delivery.[1][2][3][4][5] The accurate quantification of Dapivirine in various biological matrices is paramount for pharmacokinetic studies, adherence monitoring, and overall efficacy assessment of these delivery systems.[1][2][6][7] This technical guide provides an in-depth exploration of the purpose and application of Dapivirine-d11 in research, focusing on its critical role as an internal standard in bioanalytical assays.
Core Purpose of Dapivirine-d11: An Ideal Internal Standard
Dapivirine-d11 is a stable, isotopically labeled version of Dapivirine where eleven hydrogen atoms have been replaced with deuterium. This structural modification is the cornerstone of its utility in modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] Its primary purpose is to serve as an internal standard (IS) .[1][9]
An internal standard is a compound with physicochemical properties very similar to the analyte of interest (in this case, Dapivirine) that is added in a known quantity to every sample, calibrator, and quality control sample before processing.[9] The use of a stable isotope-labeled internal standard like Dapivirine-d11 is considered the gold standard in quantitative bioanalysis for several reasons:[8][9]
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Correction for Variability: It accurately corrects for variations that can occur during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer.[8][9]
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Similar Behavior: Dapivirine-d11 exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response to Dapivirine.[8][9] This ensures that any loss or enhancement of the analyte signal during the analytical process is mirrored by the internal standard.
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Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the accuracy and precision of the quantitative results are significantly improved.[1][10][11]
Application in Dapivirine Quantification: Bioanalytical Workflow
The quantification of Dapivirine in biological matrices such as plasma, cervicovaginal fluid, and tissue is a critical component of clinical and preclinical research.[1][3][6][7][12] Dapivirine-d11 is integral to the validated LC-MS/MS methods used for this purpose.
A typical bioanalytical workflow for the quantification of Dapivirine using Dapivirine-d11 as an internal standard is depicted below.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of Dapivirine in human plasma, synthesized from published research.[1][13]
Sample Preparation
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Aliquoting: Aliquot 100 µL of human plasma (or other biological matrix) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a working solution of Dapivirine-d11 in a suitable solvent (e.g., acetonitrile) to each sample to achieve a final concentration of, for instance, 2.5 ng/mL.[1]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the plasma. Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL of 20% acetonitrile in water with 0.1% formic acid).
Liquid Chromatography
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A common choice is a Waters BEH C8 column (50 x 2.1 mm, 1.7 µm particle size).[1][12]
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute Dapivirine and Dapivirine-d11, followed by a re-equilibration step. For example, starting at 20% B, increasing to 50% B over 1 minute.[12]
-
Flow Rate: A representative flow rate is 0.5 mL/min.
-
Column Temperature: Typically maintained at ambient temperature.[1]
Tandem Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor ion to product ion transitions for both Dapivirine and Dapivirine-d11.
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Dapivirine Transition (example): m/z 330.1 → 144.1
-
Dapivirine-d11 Transition (example): m/z 341.2 → 155.2 (Note: The exact m/z values can vary slightly based on the specific deuteration pattern and instrument calibration).
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature are optimized to achieve maximum sensitivity for both the analyte and the internal standard.
Data Presentation: Quantitative Performance Metrics
The use of Dapivirine-d11 as an internal standard allows for the development of robust and sensitive bioanalytical methods. The performance of these assays is characterized by several key quantitative parameters, which are summarized in the tables below based on published data for Dapivirine quantification in various matrices.[1][11][12]
Table 1: Assay Performance for Dapivirine in Human Plasma
| Parameter | Value | Reference |
| Analytical Measuring Range | 20 - 10,000 pg/mL | [1][11] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [1][6] |
| Intra-assay Precision (%CV) | 5.58 - 13.89% | [1][11] |
| Inter-assay Precision (%CV) | 5.23 - 13.36% | [1][11] |
| Intra-assay Accuracy (% Deviation) | -5.61 to 0.75% | [1][11] |
| Inter-assay Accuracy (% Deviation) | -4.30 to 6.24% | [1][11] |
Table 2: Assay Performance for Dapivirine in Cervicovaginal Fluid (on Polyester Swab)
| Parameter | Value | Reference |
| Analytical Measuring Range | 0.25 - 125 ng/swab | [12] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/swab | [6][12] |
| Intra-assay Precision (%CV) | 1.7 - 12.9% | [12] |
| Inter-assay Precision (%CV) | 8.2 - 11.2% | [12] |
| Intra-assay Accuracy (% Deviation) | -8.4 to 7.6% | [12] |
| Inter-assay Accuracy (% Deviation) | -8.9 to 6.3% | [12] |
Logical Relationships in Quantitative Analysis
The fundamental principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard across a range of concentrations. This relationship is what enables accurate quantification.
Conclusion
Dapivirine-d11 is an indispensable tool in the research and development of Dapivirine-based HIV prevention strategies. Its role as a deuterated internal standard in LC-MS/MS bioanalytical methods is critical for obtaining high-quality, reliable data on the pharmacokinetic profile of Dapivirine. The use of Dapivirine-d11 ensures the accuracy and precision required to assess drug delivery, adherence, and ultimately, the efficacy of this important antiretroviral agent. The methodologies and performance metrics presented in this guide underscore the robustness of analytical techniques that incorporate stable isotope-labeled internal standards, solidifying their place as a cornerstone of modern bioanalysis.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greater dapivirine release from the dapivirine vaginal ring is correlated with lower risk of HIV‐1 acquisition: a secondary analysis from a randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. WHO recommends the dapivirine vaginal ring as a new choice for HIV prevention for women at substantial risk of HIV infection [who.int]
- 5. Development of dapivirine vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 trial to assess the safety, acceptability, pharmacokinetics and pharmacodynamics of a novel dapivirine vaginal film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
